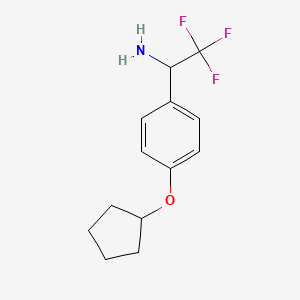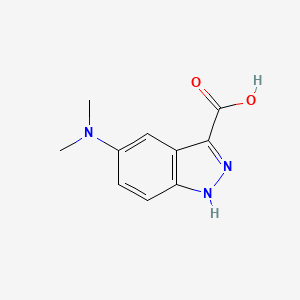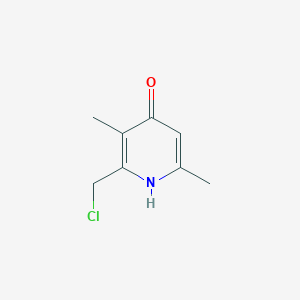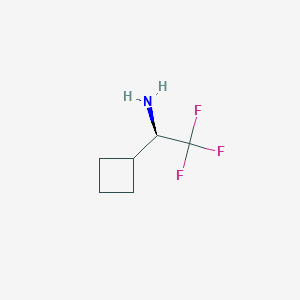
SchisanlignoneE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SchisanlignoneE is a bioactive compound derived from the Schisandra genus, particularly known for its presence in Schisandra viridis. This compound belongs to the lignan family, which is a group of natural products known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SchisanlignoneE typically involves the extraction from natural sources such as the Schisandra plant. The process begins with the collection of plant material, followed by drying and grinding. The powdered material is then subjected to solvent extraction using solvents like ethanol or methanol. The extract is concentrated and purified using chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction processes. The plant material is processed in bulk, and advanced extraction techniques such as supercritical fluid extraction or microwave-assisted extraction may be employed to enhance yield and efficiency. The extracted compound is then purified through high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
SchisanlignoneE undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of this compound.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxidized lignan derivatives.
Reduction: Formation of reduced lignan derivatives.
Substitution: Formation of halogenated lignan derivatives.
Applications De Recherche Scientifique
SchisanlignoneE has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases, cancer, and neurodegenerative disorders.
Industry: Utilized in the development of natural health products and supplements due to its bioactive properties.
Mécanisme D'action
The mechanism of action of SchisanlignoneE involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress pathways by scavenging free radicals and enhancing the activity of antioxidant enzymes. Additionally, this compound can inhibit inflammatory pathways by downregulating pro-inflammatory cytokines and enzymes. These actions contribute to its potential therapeutic effects in various diseases.
Comparaison Avec Des Composés Similaires
SchisanlignoneE can be compared with other lignan compounds such as SchisanlignoneA, SchisanlignoneB, and SchisanlignoneC. While all these compounds share a common lignan structure, this compound is unique due to its specific functional groups and higher bioactivity. The presence of additional methoxy groups in this compound enhances its antioxidant properties compared to its counterparts.
List of Similar Compounds
- SchisanlignoneA
- SchisanlignoneB
- SchisanlignoneC
Propriétés
Formule moléculaire |
C29H28O8 |
|---|---|
Poids moléculaire |
504.5 g/mol |
Nom IUPAC |
[(9R,10R)-4,5,19-trimethoxy-9,10-dimethyl-11-oxo-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-3-yl] benzoate |
InChI |
InChI=1S/C29H28O8/c1-15-11-18-12-20(32-3)25(33-4)28(37-29(31)17-9-7-6-8-10-17)22(18)23-19(24(30)16(15)2)13-21-26(27(23)34-5)36-14-35-21/h6-10,12-13,15-16H,11,14H2,1-5H3/t15-,16-/m1/s1 |
Clé InChI |
AYPIMRFCRUFXCP-HZPDHXFCSA-N |
SMILES isomérique |
C[C@@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(=O)[C@@H]1C)OCO4)OC)OC(=O)C5=CC=CC=C5)OC)OC |
SMILES canonique |
CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(=O)C1C)OCO4)OC)OC(=O)C5=CC=CC=C5)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Dibromo-6-methylbenzo[d]thiazole](/img/structure/B13036507.png)
![Exo-3-amino-[3.3.1]nonane](/img/structure/B13036515.png)
![6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13036527.png)
![3-Methylthieno[2,3-c]pyridine-7-carboxylicacid](/img/structure/B13036531.png)





![6-(4-Bromophenyl)-2-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13036580.png)




